molecular formula C20H16N2O2S B3017558 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile CAS No. 128342-39-2

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile

Cat. No.: B3017558
CAS No.: 128342-39-2
M. Wt: 348.42
InChI Key: IAHVSBSNNGSYDJ-UHFFFAOYSA-N
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Description

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile (CAS 128342-39-2) is a specialized chemical compound with a molecular formula of C20H16N2O2S and a molecular weight of 348.42 g/mol . This nicotinonitrile derivative is of significant interest in medicinal and heterocyclic chemistry research. Compounds based on the pyridine scaffold, such as this one, are extensively investigated for their diverse pharmacological activities. Research into similar structures has indicated potential biological activities, including antibacterial, antimicrobial, antifungal, and anti-lung cancer properties . The molecular structure features a nitrile group and a mercapto group, which are functional handles for further chemical modification. Studies on analogous 2-mercaptonicotinonitriles have demonstrated their utility as key intermediates in the regioselective synthesis of more complex bis- and poly-heterocyclic compounds under methods like microwave irradiation . These multi-armed molecular architectures are valuable in developing bioactive molecules, supramolecular systems, and organic electronic materials . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

4,6-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-23-15-7-3-13(4-8-15)17-11-19(22-20(25)18(17)12-21)14-5-9-16(24-2)10-6-14/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHVSBSNNGSYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile typically involves the reaction of 4,6-bis(4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with potassium hydroxide in ethanol at room temperature. The reaction proceeds in two stages:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of ethanol as a solvent and potassium hydroxide as a base are common in both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Organic Synthesis

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be modified into derivatives with enhanced properties or functionalities.

Materials Science

In materials science, this compound can be utilized in the development of new materials with specific properties. Its thiol group can participate in cross-linking reactions, potentially leading to the formation of polymers or composite materials with improved mechanical or thermal stability.

The compound has been investigated for its potential biological activities:

  • Anticancer Properties : Research indicates that derivatives of nicotinonitriles exhibit broad-spectrum anticancer effects. The electronic environment created by the methoxy substituents may enhance efficacy against cancer cells by affecting cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties; however, detailed investigations are necessary to confirm these effects and elucidate the underlying mechanisms.
  • Enzyme Inhibition : It has been identified as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a significant role in inflammatory responses. The thiol group may facilitate binding through disulfide bond formation with target proteins, modulating their activity.

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits MK-2, affecting inflammatory pathways
AnticancerPotential anticancer properties; specific cell lines affected
AntimicrobialPreliminary evidence suggests antimicrobial effects

Anticancer Efficacy

A study explored various polysubstituted nicotinonitriles for their anticancer potential. Results indicated that modifications to the nicotinonitrile scaffold could lead to enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could be a promising candidate for further development.

Inflammation Modulation

Another investigation focused on MK-2 inhibition in inflammatory diseases. Compounds similar to this one were found to reduce markers of inflammation in vitro, highlighting its potential therapeutic applications in conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxyphenyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

2-Bromo-4,6-bis(4-methoxyphenyl)nicotinonitrile

  • Structure : The mercapto group in the parent compound is replaced with bromine.
  • Synthesis: Produced via bromination of 2-methoxy-4,6-bis(4-methoxyphenyl)nicotinonitrile, yielding a white solid with 92% efficiency .
  • Applications : Serves as a precursor for MNK1 inhibitors and pyrazolo-pyridine derivatives .

2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile

  • Structure: Features amino (-NH2) and chloro substituents instead of mercapto and methoxy groups.
  • Applications : Used to synthesize pyridopyrimidines with pharmacological relevance, such as anticancer and antiviral agents .

Nicotinonitrile-2-thiolate Salts (e.g., 4a, 4b)

  • Structure : Ionic derivatives with thiolate (-S⁻) groups.
  • Synthesis: Formed by reacting 2-mercaptonicotinonitriles with alkylating agents.
  • Bioactivity : Exhibit molluscicidal activity (LC50: 2.90–3.03 mg/mL against M. cartusiana), outperforming some commercial references .

Physicochemical Properties

Compound Melting Point (°C) Elemental Analysis (C/H/N) Key Substituents
2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile Not reported Not available -SH, 4-OMePh, -CN
2-Bromo-4,6-bis(4-methoxyphenyl)nicotinonitrile White solid Calc.: C39.38%, H1.65%, N15.31% -Br, 4-OMePh, -CN
Nicotinonitrile-2-thiolate salts Not reported Confirmed via microanalysis -S⁻, variable R-groups
2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile Not reported Not available -NH2, 4-ClPh, -CN

Notes:

  • Brominated derivatives exhibit higher reactivity in substitution reactions due to the labile bromine atom .
  • Thiolate salts demonstrate enhanced water solubility, critical for agrochemical applications .

Molluscicidal Activity

  • 2-Mercapto Derivatives : Thiolate salts (e.g., 4a, 4b) show potent molluscicidal effects, disrupting acetylcholinesterase (AChE) and transaminase levels in snails .
  • Comparison : Acetamiprid (reference LC50: 0.93 mg/mL) outperforms thiolate salts, but structural optimization of mercapto derivatives could bridge this gap.

Pharmacological Potential

  • Amino-Substituted Analogs: 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile derivatives display antiviral and anticancer properties due to their ability to intercalate with DNA/RNA .
  • Methoxy-Substituted Derivatives : Enhanced lipophilicity may improve blood-brain barrier penetration, making them candidates for CNS-targeted drugs .

Biological Activity

2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O2S. The compound features a mercapto group (-SH) and two methoxyphenyl groups attached to a nicotinonitrile backbone. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a significant role in inflammatory responses. The thiol group may facilitate binding through disulfide bond formation with target proteins, modulating their activity.
  • Anticancer Activity : Research indicates that derivatives of nicotinonitriles exhibit broad-spectrum anticancer properties. The electronic environment created by the methoxy substituents may enhance the compound's efficacy against cancer cells by affecting cell signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed investigations are required to confirm these effects and elucidate the underlying mechanisms.

Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits MK-2, affecting inflammatory pathways
AnticancerPotential anticancer properties; specific cell lines affected
AntimicrobialPreliminary evidence suggests antimicrobial effects

Case Studies

  • Anticancer Efficacy : A study explored various polysubstituted nicotinonitriles for their anticancer potential. The results indicated that modifications to the nicotinonitrile scaffold could lead to enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound could be a promising candidate for further development .
  • Inflammation Modulation : Another investigation focused on the role of MK-2 inhibition in inflammatory diseases. It was found that compounds similar to this compound could reduce markers of inflammation in vitro, highlighting its potential therapeutic applications in conditions characterized by chronic inflammation.

Q & A

Q. What are the established synthetic routes for 2-Mercapto-4,6-bis(4-methoxyphenyl)nicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted aryl precursors with nitrile-containing reagents. A common approach includes:

  • Step 1: Reacting 4-methoxyphenylacetonitrile derivatives with sulfurizing agents (e.g., thiourea or Lawesson’s reagent) to introduce the mercapto group.
  • Step 2: Condensation with aldehydes or ketones under reflux in polar aprotic solvents (e.g., DMF or ethanol) to form the pyridine core.
  • Step 3: Purification via column chromatography or recrystallization.

Optimization Tips:

  • Monitor reaction progress using TLC (as described in ).
  • Adjust reflux time (6–24 hours) and temperature (80–120°C) to balance yield and purity.
  • Use anhydrous conditions to minimize side reactions.

Reference: Similar protocols for nicotinonitrile derivatives are detailed in and .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region.
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • X-ray Crystallography: Determine bond lengths, angles, and supramolecular interactions (e.g., π-π stacking of methoxyphenyl groups). SHELX software () is widely used for refinement .

Q. How can preliminary pharmacological screening be designed for this compound?

Methodological Answer:

  • In vitro Assays:
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    • Enzyme Inhibition: Screen against kinases or proteases via fluorescence-based assays.
  • Control Experiments:
    • Compare with structurally similar compounds (e.g., ’s pyridopyrimidine derivatives).
    • Validate results using triplicate measurements and statistical analysis (e.g., ANOVA).

Reference: Pharmacological frameworks for nicotinonitrile analogs are outlined in .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

  • Computational Workflow:
    • Optimize geometry using B3LYP/6-31G(d,p) basis sets.
    • Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
    • Simulate IR/NMR spectra and compare with experimental data.
  • Applications:
    • Correlate electronic structure with antioxidant or corrosion inhibition properties (see for analogous DFT studies) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Identify Variables:
    • Purity (HPLC ≥95% vs. crude samples).
    • Assay conditions (e.g., pH, solvent, cell line variability).
  • Validation Steps:
    • Reproduce experiments using standardized protocols.
    • Perform meta-analysis of literature (e.g., compare ’s high activity claims with null results in other studies).
  • Advanced Tools:
    • Use surface plasmon resonance (SPR) for binding affinity validation.

Reference: Data reconciliation methods are implicit in and .

Q. How does crystal packing influence the compound’s stability and reactivity?

Methodological Answer:

  • Crystallographic Analysis:
    • Use SHELXL () to refine X-ray data and identify intermolecular interactions (e.g., hydrogen bonds, sulfur-mediated contacts).
    • Compare with analogs (e.g., ’s 2-methoxy derivative) to assess packing efficiency.
  • Thermal Stability:
    • Perform thermogravimetric analysis (TGA) to link packing density with decomposition temperatures.

Reference: Structural insights from and refinement protocols in .

Q. What synthetic pathways enable diversification into heterocyclic derivatives (e.g., pyridopyrimidines)?

Methodological Answer:

  • Key Reactions:
    • Cyclization: React with formic acid () or urea to form fused pyridopyrimidines.
    • Cross-Coupling: Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
  • Optimization:
    • Screen catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) for yield improvement.

Reference: details pyridopyrimidine synthesis from nicotinonitrile precursors .

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